Cas no 1806796-57-5 (Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate)

Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate is a pyridine derivative with a unique substitution pattern, combining amino, difluoromethyl, nitro, and ester functional groups. This structure imparts versatility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of the difluoromethyl group enhances metabolic stability and lipophilicity, while the nitro and amino groups offer sites for further functionalization. The ester moiety allows for facile derivatization into acids or amides. Its well-defined reactivity makes it valuable for constructing complex heterocyclic frameworks. The compound is typically handled under controlled conditions due to its nitro group, ensuring stability during storage and use.
Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate structure
1806796-57-5 structure
Product name:Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate
CAS No:1806796-57-5
MF:C8H7F2N3O4
Molecular Weight:247.155688524246
CID:4855870

Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate
    • インチ: 1S/C8H7F2N3O4/c1-17-8(14)5-4(11)6(13(15)16)3(2-12-5)7(9)10/h2,7H,11H2,1H3
    • InChIKey: FEHAKWQYTLWUIH-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=C(C(=O)OC)C(=C1[N+](=O)[O-])N)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 8
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 310
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 111

Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029066439-1g
Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate
1806796-57-5 97%
1g
$1,534.70 2022-03-31

Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate 関連文献

Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylateに関する追加情報

Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate (CAS No. 1806796-57-5): A Comprehensive Overview

Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate, identified by its CAS number 1806796-57-5, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitropyridines, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of an amino group, a difluoromethyl substituent, and a nitro group, contribute to its unique chemical properties and biological interactions.

The synthesis and characterization of Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate have been extensively studied in recent years. The introduction of the difluoromethyl group into the pyridine core enhances the metabolic stability and binding affinity of the molecule, making it a valuable scaffold for drug design. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, facilitating its exploration in various pharmacological contexts.

One of the most compelling aspects of Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate is its potential as an intermediate in the development of novel therapeutic agents. The nitro group, in particular, can be reduced to an amine, allowing for further functionalization and diversification of the molecular structure. This flexibility has been exploited in several research endeavors aimed at identifying compounds with enhanced pharmacological properties.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammation. The amino and carboxylate functionalities in Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate provide multiple points for interaction with biological targets, making it a promising candidate for such applications. Studies have shown that derivatives of this compound exhibit inhibitory activity against various kinases and other enzymes implicated in disease progression.

The role of fluorinated aromatic compounds in medicinal chemistry cannot be overstated. The presence of a difluoromethyl group in this molecule imparts favorable physicochemical properties, including improved lipophilicity and resistance to metabolic degradation. These attributes are crucial for achieving optimal pharmacokinetic profiles in drug candidates. Furthermore, the nitro group can serve as a handle for further chemical modifications, enabling the synthesis of a wide range of analogs with tailored biological activities.

Recent research has highlighted the potential of Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate as a building block for more complex drug molecules. By leveraging its structural features, researchers have designed and synthesized novel compounds that exhibit potent activity against target proteins. These studies underscore the importance of this intermediate in advancing drug discovery efforts across multiple therapeutic areas.

The biological evaluation of Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate has revealed intriguing insights into its potential therapeutic applications. Preclinical studies have demonstrated its efficacy in models of cancer and inflammatory diseases, suggesting that it may serve as a lead compound for further development. The combination of structural diversity and biological activity makes this compound an attractive candidate for medicinal chemistry investigations.

In conclusion, Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate (CAS No. 1806796-57-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the design and optimization of next-generation therapeutic agents.

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